molecular formula C5H8ClF4N B2542345 3-Fluoro-3-(trifluoromethyl)cyclobutan-1-amine;hydrochloride CAS No. 2551119-99-2

3-Fluoro-3-(trifluoromethyl)cyclobutan-1-amine;hydrochloride

Cat. No.: B2542345
CAS No.: 2551119-99-2
M. Wt: 193.57
InChI Key: XJWHSKXHUJAODT-UHFFFAOYSA-N
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Description

3-Fluoro-3-(trifluoromethyl)cyclobutan-1-amine;hydrochloride is a chemical compound with the molecular formula C5H7F4N·HCl. It is a derivative of cyclobutanamine, where the cyclobutane ring is substituted with both a fluoro and a trifluoromethyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3-(trifluoromethyl)cyclobutan-1-amine;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a cyclobutanone derivative with a fluorinating agent, followed by amination and subsequent hydrochloride salt formation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and the concentration of reactants. Purification steps, including crystallization and recrystallization, are employed to obtain the compound in its pure hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3-(trifluoromethyl)cyclobutan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

3-Fluoro-3-(trifluoromethyl)cyclobutan-1-amine;hydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential pharmaceutical applications, including drug development and therapeutic agents.

    Industry: It is employed in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-3-(trifluoromethyl)cyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups enhance the compound’s ability to bind to enzymes and receptors, affecting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-3-(trifluoromethyl)cyclobutan-1-amine
  • 3-(Trifluoromethyl)cyclobutan-1-amine
  • 3-Fluoro-1-(trifluoromethyl)cyclobutan-1-amine

Uniqueness

3-Fluoro-3-(trifluoromethyl)cyclobutan-1-amine;hydrochloride is unique due to the presence of both fluoro and trifluoromethyl groups on the cyclobutane ring. This dual substitution enhances its chemical stability and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-fluoro-3-(trifluoromethyl)cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F4N.ClH/c6-4(5(7,8)9)1-3(10)2-4;/h3H,1-2,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWHSKXHUJAODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(F)(F)F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF4N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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